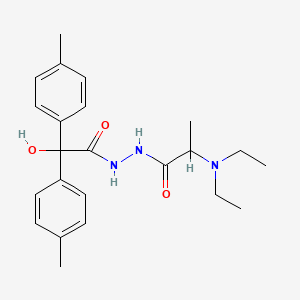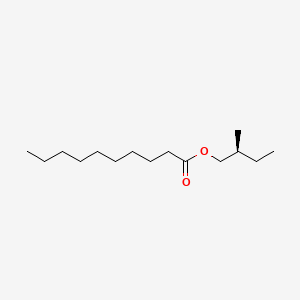
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzeneacetic acid backbone with multiple functional groups, including a hydroxy group, a methyl group, and a diethylamino group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzeneacetic Acid Derivative: The initial step involves the preparation of benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)- through a Friedel-Crafts acylation reaction.
Introduction of Diethylamino Group: The diethylamino group is introduced via a nucleophilic substitution reaction using diethylamine.
Hydrazide Formation: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the hydrazide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro compounds, sulfonic acids.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance its binding affinity to certain biological targets, while the hydrazide moiety may facilitate the formation of stable complexes with metal ions or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide
- Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(chloroacetyl)hydrazide
Comparison: Compared to its similar compounds, Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide is unique due to the presence of the diethylamino group, which can significantly influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological properties and applications, making it a valuable compound for further research and development.
特性
CAS番号 |
128156-92-3 |
|---|---|
分子式 |
C23H31N3O3 |
分子量 |
397.5 g/mol |
IUPAC名 |
2-(diethylamino)-N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]propanehydrazide |
InChI |
InChI=1S/C23H31N3O3/c1-6-26(7-2)18(5)21(27)24-25-22(28)23(29,19-12-8-16(3)9-13-19)20-14-10-17(4)11-15-20/h8-15,18,29H,6-7H2,1-5H3,(H,24,27)(H,25,28) |
InChIキー |
XXVUQAQFOQCXDR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(C)C(=O)NNC(=O)C(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)



![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)



